molecular formula C6H13NO2 B12426590 L-Isoleucine-15N,d10

L-Isoleucine-15N,d10

Cat. No.: B12426590
M. Wt: 142.23 g/mol
InChI Key: AGPKZVBTJJNPAG-JTHQPQSWSA-N
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Description

L-Isoleucine-15N,d10 is a labeled form of L-Isoleucine, an essential amino acid. This compound is marked with isotopes of nitrogen (15N) and deuterium (d10), making it a valuable tool in various scientific research fields. L-Isoleucine itself is a nonpolar, hydrophobic amino acid that plays a crucial role in protein synthesis and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Isoleucine-15N,d10 is synthesized by incorporating stable isotopes of nitrogen and deuterium into the L-Isoleucine molecule. The process involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. The synthesis typically requires controlled environments to maintain the purity and stability of the labeled compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotope-labeled starting materials. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control. The final product is tested for isotopic purity and chemical composition to ensure it meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine-15N,d10 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction could produce amino alcohols .

Scientific Research Applications

L-Isoleucine-15N,d10 is widely used in scientific research due to its labeled isotopes. Some applications include:

Mechanism of Action

The mechanism of action of L-Isoleucine-15N,d10 involves its incorporation into proteins and metabolic pathways. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucine-15N,d10 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. Its nonpolar, hydrophobic nature also makes it particularly useful in studying protein interactions and stability .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

142.23 g/mol

IUPAC Name

(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1D3,2D3,3D2,4D,5D,7+1

InChI Key

AGPKZVBTJJNPAG-JTHQPQSWSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[15NH2]

Canonical SMILES

CCC(C)C(C(=O)O)N

Origin of Product

United States

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